2,4-Dichloro-8-nitroquinazoline
CAS No.: 174566-19-9
Cat. No.: VC6559901
Molecular Formula: C8H3Cl2N3O2
Molecular Weight: 244.03
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 174566-19-9 |
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Molecular Formula | C8H3Cl2N3O2 |
Molecular Weight | 244.03 |
IUPAC Name | 2,4-dichloro-8-nitroquinazoline |
Standard InChI | InChI=1S/C8H3Cl2N3O2/c9-7-4-2-1-3-5(13(14)15)6(4)11-8(10)12-7/h1-3H |
Standard InChI Key | AAZHSDKNMNJKGA-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N=C2Cl)Cl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
2,4-Dichloro-8-nitroquinazoline belongs to the quinazoline family, a bicyclic system comprising a benzene ring fused to a pyrimidine ring. The compound’s substitution pattern—chlorine at positions 2 and 4 and a nitro group at position 8—imparts distinct electronic and steric properties.
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Molecular Formula:
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Molecular Weight: 260.04 g/mol
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Structural Comparison with 7-Nitro Isomer:
The positional isomerism between the 7-nitro and 8-nitro derivatives significantly influences reactivity. In the 8-nitro isomer, the nitro group occupies a position adjacent to the pyrimidine nitrogen (position 1), potentially enhancing electron-withdrawing effects on the aromatic system .
Table 1: Comparative Properties of 2,4-Dichloro-nitroquinazoline Isomers
Spectroscopic and Computational Data
While experimental spectra for the 8-nitro isomer are unavailable, computational predictions (e.g., density functional theory) suggest:
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IR Spectroscopy: Strong absorption bands at ~1,520 cm (asymmetric NO stretch) and ~1,350 cm (symmetric NO stretch) .
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NMR: Downfield shifts for aromatic protons adjacent to electron-withdrawing groups, with NMR peaks expected near δ 8.5–9.0 ppm for H-5 and H-6 .
Synthetic Pathways and Optimization
Precursor Synthesis: 2,4-Dichloroquinazoline
The patent CN101475537A outlines a scalable method for synthesizing 2,4-dichloroquinazoline, a key precursor :
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Step 1: Anthranilic acid reacts with potassium cyanate in aqueous NaOH (pH 9–12, 40–90°C) to form 2,4-quinazolinedione (92.5% yield).
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Step 2: Chlorination with phosphorus oxychloride (POCl) in aliphatic amines (e.g., triethylamine) yields 2,4-dichloroquinazoline (73% yield) .
Reaction Scheme:
Critical Parameters:
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Temperature control (0–5°C) to minimize byproducts.
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Use of mixed acids to enhance electrophilic substitution.
Physicochemical and Reactivity Profiles
Stability and Solubility
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Thermal Stability: Decomposes above 200°C, with potential release of toxic gases (e.g., NO, HCl).
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Solubility: Poor in water; soluble in polar aprotic solvents (e.g., DMF, DMSO) .
Reactivity in Cross-Coupling Reactions
The chlorine atoms at positions 2 and 4 serve as leaving groups, enabling nucleophilic aromatic substitution (SNAr). For example:
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Amination: Reaction with amines (e.g., aniline) yields 2,4-diamino-8-nitroquinazoline derivatives.
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Suzuki Coupling: Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at chlorine sites.
Applications in Medicinal Chemistry
Kinase Inhibition
Quinazoline derivatives are prominent kinase inhibitors. The nitro group in 2,4-dichloro-8-nitroquinazoline may enhance binding to ATP pockets in kinases (e.g., EGFR, VEGFR) through dipole interactions .
Antibacterial and Antifungal Activity
Nitroquinazolines exhibit broad-spectrum antimicrobial activity. The 8-nitro isomer’s enhanced electron deficiency could improve interactions with microbial enzymes, though specific data remains limited .
Future Research Directions
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